

# Broussoflavonol F: A Technical Whitepaper on its Physicochemical Properties and Biological Activities

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## Compound of Interest

Compound Name: *Broussoflavonol F*

Cat. No.: *B1631450*

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## Introduction

**Broussoflavonol F**, a prenylated flavonoid, has emerged as a compound of significant interest within the scientific community. Primarily isolated from plants of the *Broussonetia* and *Macaranga* genera, this natural product has demonstrated a range of biological activities, indicating its potential for therapeutic applications. This technical guide provides an in-depth overview of the physicochemical properties of **Broussoflavonol F**, alongside a detailed exploration of its biological effects and the underlying molecular mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

## Physicochemical Properties

A thorough understanding of the physicochemical characteristics of **Broussoflavonol F** is fundamental to its study and potential application. These properties influence its solubility, stability, bioavailability, and interaction with biological systems. While some experimental data remains to be fully elucidated in publicly accessible literature, a combination of computed and available experimental data provides a solid foundation.

Table 1: Physicochemical Properties of **Broussoflavonol F**

Property	Value	Source/Method
IUPAC Name	3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one	PubChem
Molecular Formula	C <sub>25</sub> H <sub>26</sub> O <sub>6</sub>	--INVALID-LINK--
Molecular Weight	422.47 g/mol	--INVALID-LINK--
CAS Number	162558-94-3	--INVALID-LINK--
Appearance	Light yellow to yellow solid	--INVALID-LINK--
Melting Point	Data not available	
Solubility	DMSO: 100 mg/mL (236.70 mM; requires ultrasonic assistance)	--INVALID-LINK--
LogP (Computed)	6.24 - 6.4	--INVALID-LINK--, --INVALID-LINK--
Storage	Powder: -20°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month), protect from light.	--INVALID-LINK--

#### Spectral Data:

Detailed experimental spectral data for **Broussoflavonol F**, including UV-Vis, FT-IR, <sup>1</sup>H-NMR, and <sup>13</sup>C-NMR, are not readily available in the cited literature. Researchers are advised to acquire these data upon isolation or synthesis of the compound for definitive structural confirmation. Mass spectrometry data would be crucial for confirming the molecular weight and fragmentation pattern.

## Biological Activities and Mechanisms of Action

**Broussoflavonol F** has been investigated for several biological activities, with its anti-cancer properties being the most prominently studied to date.

## Anti-proliferative and Anti-angiogenic Effects in Colon Cancer

Recent research has highlighted the potent anti-cancer effects of **Broussoflavonol F** in the context of colon cancer.<sup>[1]</sup> Studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest at the G0/G1 phase in human colon cancer cell lines HCT-116 and LoVo.<sup>[1]</sup> Furthermore, **Broussoflavonol F** exhibits anti-angiogenic properties by impeding the proliferation, motility, and tube formation of human microvascular endothelial cells (HMEC-1).<sup>[1]</sup> In vivo studies using HCT116 tumor-bearing mice have confirmed that intraperitoneal administration of **Broussoflavonol F** (10 mg/kg) can suppress tumor growth.<sup>[1]</sup>

The primary mechanism underlying these effects has been identified as the modulation of the HER2-RAS-MEK-ERK signaling pathway.<sup>[1]</sup> **Broussoflavonol F** treatment leads to the downregulation of key proteins in this pathway, including HER2, RAS, p-BRAF, p-MEK, and p-ERK, both in vitro and in vivo.<sup>[1]</sup>

Table 2: In Vitro Anti-cancer Activity of **Broussoflavonol F**

Cell Line	Assay	Effect	Concentration	Source
HCT-116, LoVo	MTT, BrdU, Colony Formation	Inhibition of cell proliferation	1.25-5 $\mu$ M	<sup>[1]</sup>
HCT-116, LoVo	Flow Cytometry	Induction of apoptosis and G0/G1 cell cycle arrest	Not specified	<sup>[1]</sup>
HMEC-1	Scratch Wound Healing, Tube Formation	Inhibition of cell migration and tube formation	Not specified	<sup>[1]</sup>

## Xanthine Oxidase Inhibitory Activity

**Broussoflavonol F** has been reported to possess xanthine oxidase inhibitory activity.[2]

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Inhibition of this enzyme is a therapeutic strategy for managing hyperuricemia and gout. While the inhibitory potential of **Broussoflavonol F** has been noted, detailed kinetic studies and IC<sub>50</sub> values are not yet widely published.

## Antioxidant and Anti-inflammatory Activities

As a flavonoid isolated from *Broussonetia papyrifera*, a plant known for its rich composition of antioxidant and anti-inflammatory compounds, **Broussoflavonol F** is presumed to possess these properties.[3] Flavonoids are well-documented scavengers of free radicals and modulators of inflammatory pathways. The anti-inflammatory effects of extracts from *Broussonetia papyrifera* have been demonstrated through the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in RAW 264.7 cells.[4][5] However, specific studies quantifying the antioxidant and anti-inflammatory efficacy of isolated **Broussoflavonol F** are needed to confirm these activities.

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments used to evaluate the biological activities of **Broussoflavonol F**.

### Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

- **Cell Seeding:** Seed human colon cancer cells (e.g., HCT-116, LoVo) in a 96-well plate at a density of  $1 \times 10^5$  cells/well and incubate overnight.
- **Treatment:** Treat the cells with varying concentrations of **Broussoflavonol F** (e.g., 1.56-100 µg/mL) and incubate for 24, 48, or 72 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

- **Formazan Solubilization:** Remove the medium and add 100  $\mu$ L of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

## Cell Proliferation (BrdU) Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis during cell proliferation.

- **Cell Seeding and Treatment:** Seed and treat cells with **Broussoflavonol F** as described for the MTT assay.
- **BrdU Labeling:** Add BrdU labeling solution to the cells and incubate for a specified period (e.g., 2-24 hours) to allow for its incorporation into newly synthesized DNA.
- **Fixation and Denaturation:** Fix the cells and denature the DNA using an acidic solution to expose the incorporated BrdU.
- **Immunodetection:** Incubate with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
- **Analysis:** Quantify the number of BrdU-positive cells using fluorescence microscopy or flow cytometry.

## Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

- **Cell Seeding:** Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
- **Treatment:** Treat the cells with **Broussoflavonol F** and incubate for 10-14 days, allowing colonies to form.
- **Staining:** Fix the colonies with methanol and stain with crystal violet.
- **Quantification:** Count the number of colonies (typically defined as a cluster of  $\geq 50$  cells).

## Scratch Wound Healing Assay

This method is used to evaluate cell migration.

- **Cell Seeding:** Grow a confluent monolayer of HMEC-1 cells in a culture plate.
- **Scratch Creation:** Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
- **Treatment:** Wash the cells to remove debris and add fresh medium containing **Broussoflavonol F**.
- **Imaging:** Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).
- **Analysis:** Measure the width of the scratch over time to determine the rate of cell migration and wound closure.

## Tube Formation Assay

This assay models the formation of capillary-like structures in angiogenesis.

- **Matrix Coating:** Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
- **Cell Seeding:** Seed HMEC-1 cells onto the matrix-coated wells in the presence of **Broussoflavonol F**.
- **Incubation:** Incubate the plate for 4-12 hours to allow for the formation of tube-like structures.
- **Imaging and Analysis:** Visualize the tube network using a microscope and quantify parameters such as the number of nodes, number of branches, and total tube length.

## Xanthine Oxidase Inhibition Assay

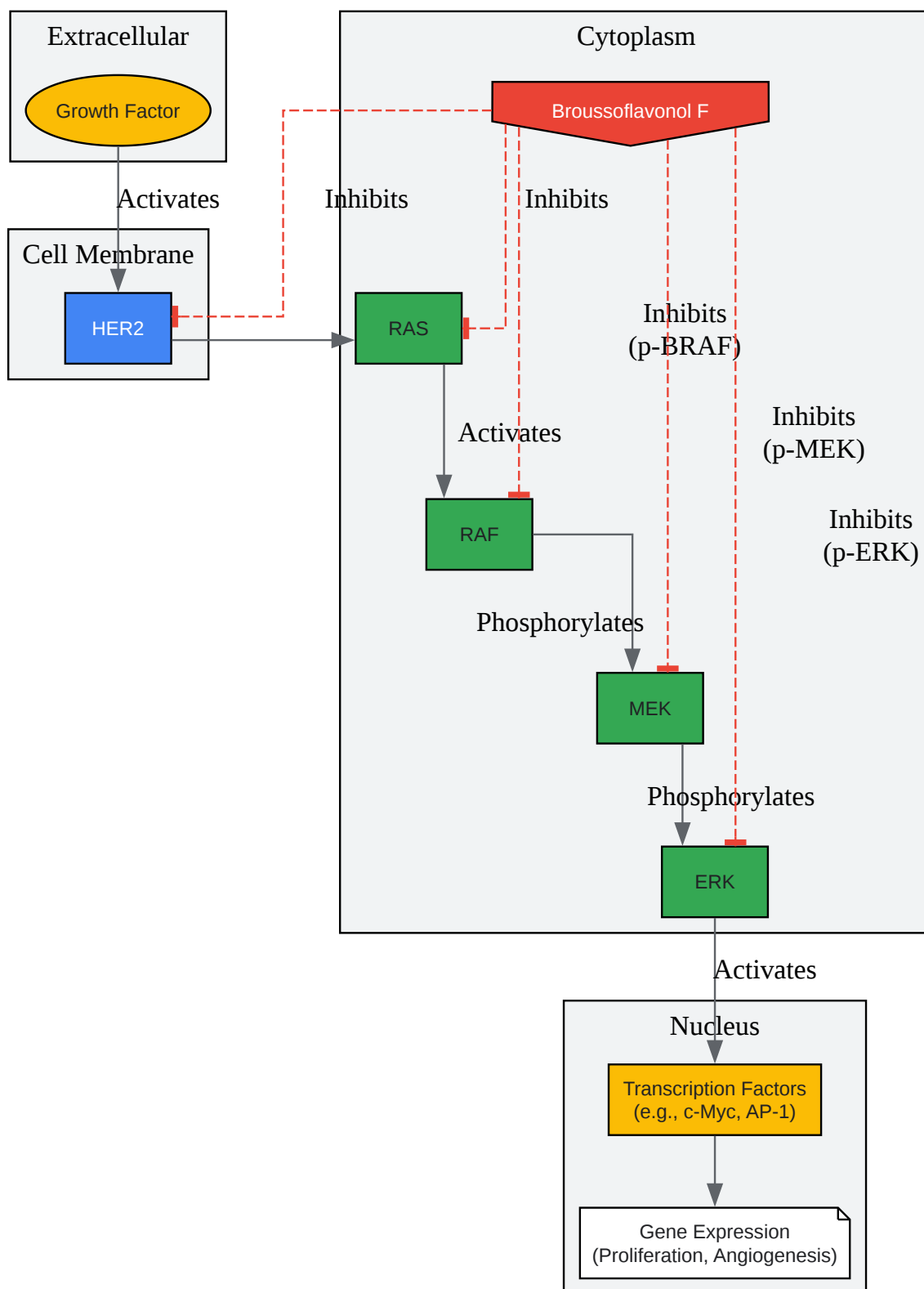
This assay measures the inhibition of the enzyme xanthine oxidase.

- **Reaction Mixture:** Prepare a reaction mixture containing phosphate buffer (pH 7.5), the test compound (**Broussoflavonol F**), and xanthine oxidase enzyme solution.

- **Pre-incubation:** Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period.
- **Initiation of Reaction:** Add the substrate, xanthine, to initiate the enzymatic reaction.
- **Measurement:** Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer. Allopurinol is typically used as a positive control.

## Signaling Pathway and Experimental Workflow Visualization

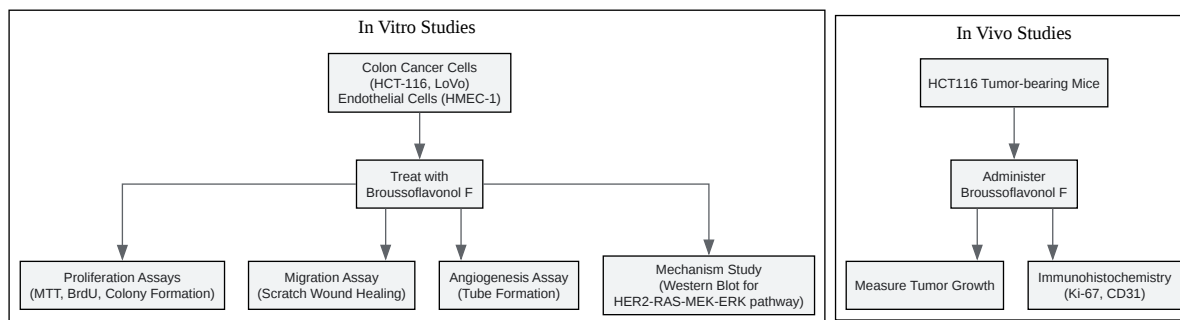
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.



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Figure 1: The HER2-RAS-MEK-ERK signaling pathway and the inhibitory action of **Broussoflavonol F**.



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Figure 2: A generalized experimental workflow for evaluating the anti-cancer effects of **Broussoflavonol F**.

## Conclusion

**Broussoflavonol F** is a promising natural product with well-documented anti-proliferative and anti-angiogenic activities in colon cancer, mediated through the inhibition of the HER2-RAS-MEK-ERK signaling pathway. Its potential as a xanthine oxidase inhibitor, antioxidant, and anti-inflammatory agent further underscores its therapeutic potential. This technical guide provides a comprehensive summary of the current knowledge on **Broussoflavonol F**, offering a valuable resource for the scientific community. Further research is warranted to fully elucidate its physicochemical properties, expand the understanding of its biological activities, and explore its potential for clinical development.

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